(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid
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Overview
Description
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Scientific Research Applications
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Similar compounds to (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid include other arylboronic acids such as 2-Chloro-5-(trifluoromethyl)phenylboronic acid and 5-Chloro-2-fluorophenylboronic acid . These compounds share similar reactivity and applications but differ in their substituents, which can influence their reactivity and the properties of the final products.
Properties
Molecular Formula |
C7H6BClF2O3 |
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Molecular Weight |
222.38 g/mol |
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BClF2O3/c9-4-1-2-6(14-7(10)11)5(3-4)8(12)13/h1-3,7,12-13H |
InChI Key |
LETQVFYXPQBIHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)F)(O)O |
Origin of Product |
United States |
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